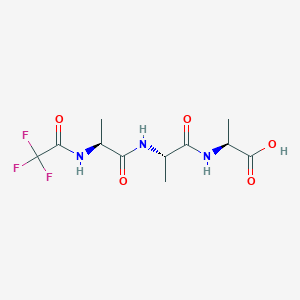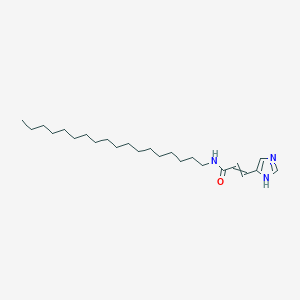
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide typically involves the formation of the imidazole ring followed by the attachment of the octadecylprop-2-enamide group. One common method for synthesizing imidazole derivatives involves the reaction of glyoxal and ammonia, which forms the imidazole ring . The octadecylprop-2-enamide group can be introduced through a series of reactions involving the appropriate alkylation and amidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the double bonds or the imidazole ring itself.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.
Medicine: It could be explored for its therapeutic potential, including antimicrobial, antifungal, or anticancer activities.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, potentially inhibiting or modulating their activity. The long alkyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler imidazole derivative with broad applications in chemistry and biology.
2-(1H-imidazol-1-yl)ethanol: An imidazole derivative with a hydroxyl group, used in various chemical syntheses.
4-methyl-1H-imidazole: A methyl-substituted imidazole with distinct chemical properties.
Uniqueness
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide is unique due to its long alkyl chain, which imparts specific physical and chemical properties. This structural feature may enhance its solubility in non-polar solvents and its ability to interact with lipid membranes, distinguishing it from other imidazole derivatives.
Properties
CAS No. |
58864-60-1 |
|---|---|
Molecular Formula |
C24H43N3O |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide |
InChI |
InChI=1S/C24H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-24(28)19-18-23-21-25-22-27-23/h18-19,21-22H,2-17,20H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
NBWDLMHVRQAJFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C=CC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)
![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
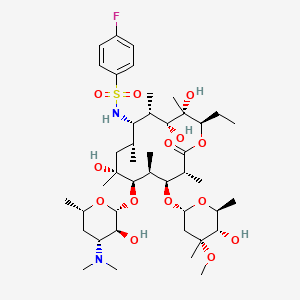
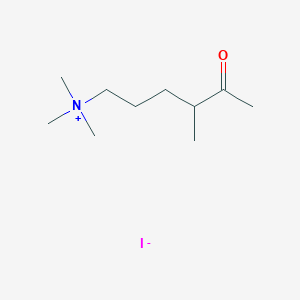
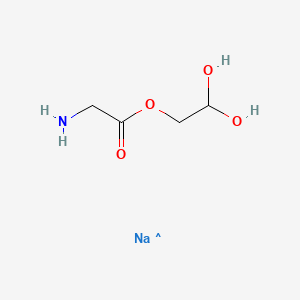

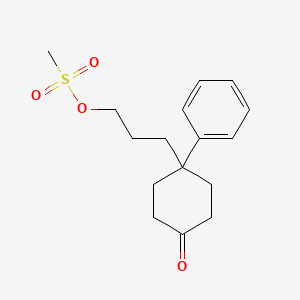
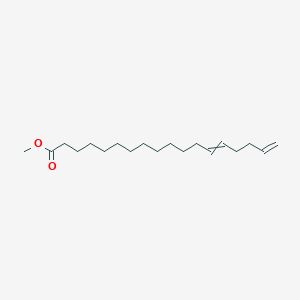
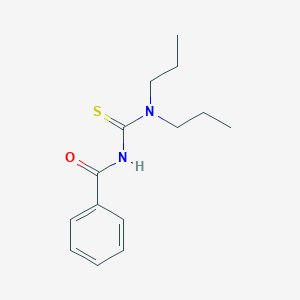
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)
